3-Acetamido-4-nitrobenzoic acid
Overview
Description
3-Acetamido-4-nitrobenzoic acid is a chemical compound with the empirical formula C9H8N2O5 and a molecular weight of 224.17 . It is also known by other names such as 4-Acetylamino-3-nitrobenzoic acid .
Molecular Structure Analysis
The molecular structure of 3-Acetamido-4-nitrobenzoic acid has been studied using single crystal X-ray analysis and density functional theory calculations . The structure of the molecule and its intermolecular interactions have been validated by Hirshfeld surface analysis .Physical And Chemical Properties Analysis
3-Acetamido-4-nitrobenzoic acid has a molecular weight of 224.17 g/mol . Its molecular formula is C9H8N2O5 . The compound has a monoisotopic mass of 224.043320 Da .Scientific Research Applications
Solubility and Solute Descriptors
- Solubility Characteristics : 3-Acetamido-4-nitrobenzoic acid's solubility in various solvents, such as alcohols and alkyl acetates, has been determined using spectroscopic methods. Abraham model solute descriptors were calculated, which helps in understanding its solubility behavior in different mediums (Acree et al., 2017).
Synthesis and Characterization
- Synthesis Processes : Various synthetic pathways and characterizations of compounds related to 3-Acetamido-4-nitrobenzoic acid, such as iodoacetamidotetramethylrhodamine, have been explored. These studies involve the synthesis of isomeric benzoylnitrobenzoate esters and their subsequent conversion (Corrie & Craik, 1994).
Chemical Degradation and Transformation
- Degradation Mechanisms : The alkaline and acidic degradation behaviors of related compounds, including 3-acetamido-1,2,3-benzotriazin-4-one, have been studied. This includes insights into prototropic shift, loss of nitrogen, and other transformation pathways (Gibson & Green, 1965).
Solvent Effects and Dissociation Behavior
- Dissociation in Mixed Solvents : Research on the dissociation constants and conductivities of 3-Acetamido-4-nitrobenzoic acid in various solvent mixtures, like water-acetonitrile, has been conducted. This aids in understanding the compound's behavior in different chemical environments (Niazi & Ali, 1990).
Nanotechnology Applications
- Nanomaterial Synthesis : In nanotechnology, p-nitrobenzoic acid, a closely related compound, has been used as a structure-directing agent in the synthesis of novel WO3 nanoplates. This demonstrates its potential application in material science and nanotechnology (Su et al., 2010).
Catalytic Properties
- Catalytic Behavior in Reactions : The use of related compounds in catalyzing specific chemical reactions, such as ester hydrolysis, has been studied. This research can provide insights into the potential catalytic applications of 3-Acetamido-4-nitrobenzoic acid (Eijk et al., 2010).
Biochemical Interactions
- Interactions with Biological Materials : A study on a water-soluble aromatic disulfide, related to nitrobenzoic acid compounds, explored its utility in determining sulfhydryl groups in biological materials, indicating potential biochemical applications (Ellman, 1959).
Thermodynamic and Crystallographic Studies
- Crystallography and Physico-chemical Properties : The crystal structures and physico-chemical properties of metal complexes with nitrobenzoic acids, closely related to 3-Acetamido-4-nitrobenzoic acid, have been analyzed. Such studies can inform on the structural and thermal behaviors of similar compounds (D'angelo et al., 2008).
properties
IUPAC Name |
3-acetamido-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXJQUTVJMSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398058 | |
Record name | 3-acetamido-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-4-nitrobenzoic acid | |
CAS RN |
54002-27-6 | |
Record name | 3-acetamido-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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